molecular formula C6H9N3O2S B13252875 (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13252875
M. Wt: 187.22 g/mol
InChI Key: RUKZYBFMEGFYFV-BYPYZUCNSA-N
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Description

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the presence of both an amino acid side chain and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1

InChI Key

RUKZYBFMEGFYFV-BYPYZUCNSA-N

Isomeric SMILES

CC1=C(SN=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(SN=N1)CC(C(=O)O)N

Origin of Product

United States

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